![molecular formula C16H12BrClN4S B2408231 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-67-9](/img/structure/B2408231.png)

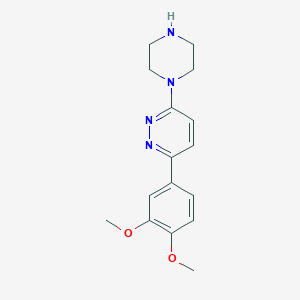

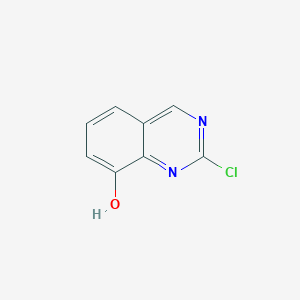

2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

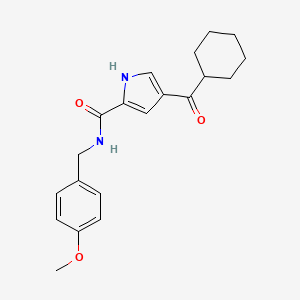

This compound is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

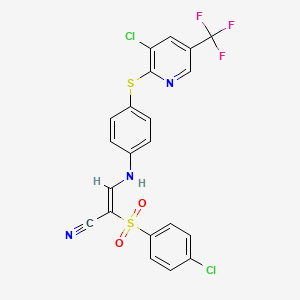

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular formula of the compound is C7H4BrClN2 . The InChI key is MFWMBCKAGFPRTN-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 231.48 .

Applications De Recherche Scientifique

Synthesis Methods

- The compound is synthesized through a method involving base-initiated cyclization of quaternary azolium salts, which are formed by interacting certain chemicals like (Z)-1,3-diaryl-4-bromo-2-buten-1-ones with different azoles (Potikha et al., 2010).

- Another method for its synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, leading to the production of polychlorinated imidazo[1,2-α]pyridines (Gudmundsson et al., 1997).

Catalysis and Chemical Reactions

- 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole has been used in CuI-catalyzed hydroxylation of aryl bromides, demonstrating effectiveness in converting both electron-rich and electron-deficient aryl bromides into phenols (Jia et al., 2011).

Pharmaceutical Applications

- Compounds with similar structures have been explored for antimicrobial activities, with derivatives like 2-Mercaptobenzimidazole exhibiting significant antimicrobial action (Al-kazweeny et al., 2021).

- Synthesized imidazo[1,2-a]pyridines have been studied for potential antisecretory and cytoprotective properties as antiulcer agents (Starrett et al., 1989).

- A derivative, 6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, has shown promise as an anticancer agent, indicating the potential of such compounds in cancer treatment (Farah et al., 2011).

Material Science and Coordination Chemistry

- Research has been conducted on coordination compounds based on imidazo[1,2-a]pyridine ligands, examining their crystal structures and photoluminescent properties, which could have implications for materials science (Li et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been used as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Biochemical Pathways

The synthesis of similar compounds involves a chemodivergent reaction, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility, which can impact its bioavailability, is described as slightly soluble in water .

Result of Action

Compounds with similar structures have been used in organic syntheses and as pharmaceutical intermediates .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(18)22-7-10(17)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXGOTXCXLKBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)

![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)